molecular formula C24H32F2N2 B15073852 VGSC blocker-1

VGSC blocker-1

Cat. No.: B15073852
M. Wt: 386.5 g/mol
InChI Key: YHDCQGYFBMAZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VGSC blocker-1 is a potent small molecule blocker of the neonatal isoform of the voltage-gated sodium channel subtype Nav1.5 (nNav1.5). Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells. This compound has shown significant potential in inhibiting the invasion of breast cancer cells without affecting cell viability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VGSC blocker-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

VGSC blocker-1 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized analogs of this compound.

Scientific Research Applications

VGSC blocker-1 has a wide range of scientific research applications, including:

Mechanism of Action

VGSC blocker-1 exerts its effects by binding to the voltage-gated sodium channel Nav1.5, thereby inhibiting the flow of sodium ions through the channel. This blockade prevents the initiation and propagation of action potentials, leading to reduced cellular excitability. The molecular targets and pathways involved include the modulation of ion channel gating and the stabilization of the channel in its inactivated state .

Comparison with Similar Compounds

VGSC blocker-1 is unique in its selectivity for the neonatal isoform of Nav1.5, making it a valuable tool for studying specific physiological and pathological processes. Similar compounds include:

These compounds differ in their selectivity, potency, and therapeutic applications, highlighting the uniqueness of this compound in targeting the neonatal isoform of Nav1.5.

Properties

Molecular Formula

C24H32F2N2

Molecular Weight

386.5 g/mol

IUPAC Name

4,4-bis(4-fluorophenyl)-N-(3-piperidin-1-ylpropyl)butan-1-amine

InChI

InChI=1S/C24H32F2N2/c25-22-11-7-20(8-12-22)24(21-9-13-23(26)14-10-21)6-4-15-27-16-5-19-28-17-2-1-3-18-28/h7-14,24,27H,1-6,15-19H2

InChI Key

YHDCQGYFBMAZSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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